

quantum chemical calculations for 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

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Compound of Interest

Compound Name: 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

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An In-depth Technical Guide on Quantum Chemical Calculations for **4-Methyl-1,2,3-thiadiazole-5-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3-thiadiazole-5-carbaldehyde and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to elucidate the structural, electronic, and spectroscopic properties of these molecules.[2][3] These computational insights are invaluable for understanding molecular stability, reactivity, and potential interactions with biological targets, thereby guiding the rational design of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the theoretical methodologies, key computed parameters, and experimental protocols relevant to the study of **4-Methyl-1,2,3-thiadiazole-5-carbaldehyde**.

Quantum Chemical Calculation Workflow

A typical workflow for performing quantum chemical calculations on thiadiazole derivatives is illustrated below. This process involves geometry optimization, frequency calculations to confirm the nature of the stationary point, and subsequent analysis of various molecular properties.



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Caption: A typical workflow for quantum chemical calculations.

Computational Methodologies

Density Functional Theory (DFT) is a widely used method for studying thiadiazole derivatives due to its balance of accuracy and computational cost.^{[3][4]}

Typical Computational Details:

- Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.^[3]
- Basis Set: 6-311G(d,p) or higher is commonly employed to provide a good description of the electronic structure.^[3]
- Software: Gaussian, GAMESS, or similar quantum chemistry packages are frequently used.^{[3][5]}

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations generate a wealth of quantitative data. The following tables summarize key parameters for thiadiazole derivatives, illustrating the typical outputs of these computational studies.

Table 1: Representative Optimized Geometric Parameters for a Thiadiazole Derivative (Data for a representative thiadiazole derivative calculated at the B3LYP/6-311G(d,p) level of theory. This is presented to exemplify the type of structural data obtained from DFT calculations.)^[3]

Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
N1-N2	1.30		
N2-C3	1.35		
C3-S4	1.75		
S4-C5	1.73		
C5-N1	1.33		
C5-C6 (substituent)	1.48		
N1-N2-C3	110.5		
N2-C3-S4	115.0		
C3-S4-C5	88.0		
S4-C5-N1	114.5		
C5-N1-N2	112.0		
C(ring)-C(substituent)-O	122.0		
N2-C3-S4-C5	0.0		

Table 2: Calculated Electronic Properties of Representative Thiadiazole Derivatives (Illustrative data based on studies of various thiadiazole derivatives.)[4]

Compound	HOMO (eV)	LUMO (eV)	Energy Gap (ΔE) (eV)	Dipole Moment (Debye)
1,3,4-thiadiazole-2,5-diamine	-6.5	-1.2	5.3	4.1
5-methyl-1,3,4-thiadiazol-2-amine	-6.3	-1.1	5.2	3.8
2,5-dimethyl-1,3,4-thiadiazole	-6.1	-1.0	5.1	3.5

Table 3: Representative Calculated Vibrational Frequencies (Illustrative data for characteristic vibrational modes in thiadiazole derivatives.)

Vibrational Mode	Calculated Frequency (cm^{-1})
C-H stretching (aromatic)	3100-3000
C-H stretching (aliphatic)	2980-2900
C=O stretching (aldehyde)	1710-1680
C=N stretching (thiadiazole ring)	1600-1550
C-N stretching	1350-1250
C-S stretching	700-600

Experimental Protocols

The synthesis of **4-Methyl-1,2,3-thiadiazole-5-carbaldehyde** derivatives often involves multi-step reactions. Below is a generalized protocol for the synthesis of related hydrazide-hydrazone derivatives.^[6]

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives^[6]

- Starting Material: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (1) (0.01 mol) is placed in a round-bottomed flask.

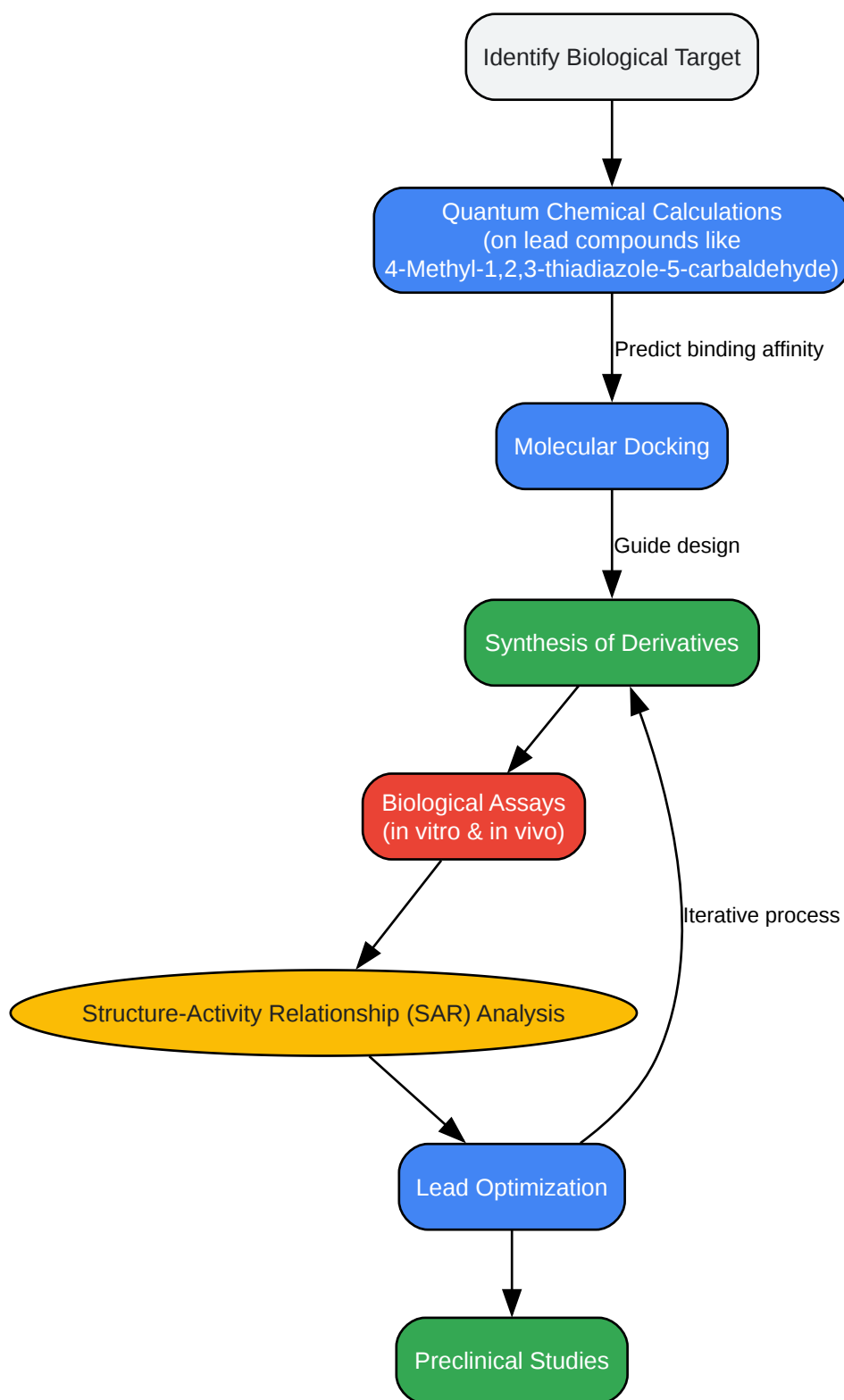
- Solvent: 15 mL of ethanol (96%) is added to dissolve the hydrazide.
- Condensation: The appropriate substituted aldehyde (0.01 mol) is added to the solution.
- Reaction: The mixture is heated under reflux for 3 hours.
- Isolation: The solution is cooled and then placed in a refrigerator for 24 hours to allow for precipitation of the product.
- Purification: The precipitate is filtered, washed with cold ethanol, and can be further purified by recrystallization.

Characterization Techniques:

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded to confirm the chemical structure. For example, the singlet signal for the NH group in hydrazide-hydrazone derivatives typically appears in the range of 12.10–12.87 ppm, and the singlet for the =CH group is observed at δ 8.06–8.63 ppm.[6]
- FT-IR Spectroscopy: To identify characteristic functional groups.
- Mass Spectrometry: To determine the molecular weight of the synthesized compound.
- Elemental Analysis: To confirm the elemental composition.

Application in Drug Development

Quantum chemical calculations provide valuable insights that can accelerate the drug discovery process.



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